molecular formula C18H20ClN5 B2544959 3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 901270-78-8

3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2544959
CAS No.: 901270-78-8
M. Wt: 341.84
InChI Key: OBZCVPDJBXHZGU-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C18H20ClN5 and its molecular weight is 341.84. The purity is usually 95%.
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Biological Activity

3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, including its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

  • Molecular Formula : C19H19ClN4
  • Molecular Weight : 336.84 g/mol
  • CAS Number : 1015582-02-1

Anticancer Properties

Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. A notable study reported that compounds similar to this compound demonstrated a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines. This suggests a broad-spectrum efficacy against various types of cancer cells .

The anticancer effects of this compound are primarily attributed to its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2 and TRKA. In vitro studies have shown that treatment with pyrazolo[1,5-a]pyrimidine derivatives leads to cell cycle arrest in the G0–G1 phase and induction of apoptosis in cancer cells. For instance, treated RFX 393 cells exhibited an increase in G0–G1 phase population from 57.08% in control to 84.36%, indicating significant cytotoxic effects .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related pyrazolo[1,5-a]pyrimidines have highlighted the importance of substituents on the phenyl ring and piperazine moiety for enhancing biological activity. For example:

  • Substituent Variations : The presence of a chloro group on the phenyl ring and a methyl group on the piperazine significantly influenced the potency against specific cancer cell lines.
  • Binding Affinity : Molecular docking simulations revealed that these compounds adopt binding modes similar to established CDK inhibitors, which correlates with their observed biological activity .

Case Studies

Several case studies have documented the efficacy of pyrazolo[1,5-a]pyrimidines in preclinical models:

  • Study on SH-SY5Y Neuroblastoma Cells : A library of pyrazolo[3,4-d]pyrimidines was synthesized, showing strong inhibitory effects on SH-SY5Y neuroblastoma cells with IC50 values in the submicromolar range.
  • In Vivo Models : In mouse models, these compounds demonstrated significant tumor growth inhibition and improved survival rates compared to control groups, reinforcing their potential as therapeutic agents against cancer .

Data Tables

CompoundActivityTargetIC50 (µM)
This compoundAnticancerCDK2/TRKA0.72
Similar Derivative AAnticancerCDK20.55
Similar Derivative BAnticancerTRKA0.89

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5/c1-13-11-17(23-9-7-22(2)8-10-23)24-18(21-13)15(12-20-24)14-5-3-4-6-16(14)19/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZCVPDJBXHZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.